molecular formula C13H20N2 B271635 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine

1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine

Cat. No. B271635
M. Wt: 204.31 g/mol
InChI Key: MQWKOLAHCPSYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amines, which are important building blocks for a wide range of chemical reactions. In

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine involves its interaction with the NMDA receptor. Specifically, this compound acts as a competitive antagonist of the receptor, binding to the same site as the neurotransmitter glutamate. By blocking the activity of the receptor, this compound can reduce the influx of calcium ions into the cell, which is a key step in the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activity as an NMDA receptor antagonist. By blocking the activity of this receptor, this compound can reduce the influx of calcium ions into the cell, which can have a range of downstream effects on cellular signaling pathways. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its activity as an NMDA receptor antagonist.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine in lab experiments is its selectivity for the NMDA receptor. This compound has been shown to have minimal activity at other receptor sites, which makes it a useful tool for studying the specific effects of NMDA receptor modulation. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of receptor blockade in some experiments.

Future Directions

There are several potential future directions for research on 1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine. One area of interest is in the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another potential direction is in the study of the downstream effects of NMDA receptor blockade, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there may be potential applications for this compound in the development of novel anxiolytic and antidepressant therapies.

Scientific Research Applications

1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain. By blocking the activity of this receptor, this compound may have potential therapeutic applications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-cyclohexyl-N-(pyridin-3-ylmethyl)methanamine

InChI

InChI=1S/C13H20N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h4,7-8,10,12,15H,1-3,5-6,9,11H2

InChI Key

MQWKOLAHCPSYRR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNCC2=CN=CC=C2

Canonical SMILES

C1CCC(CC1)CNCC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 ml of ethanol were added 7.0 g of cyclooctylaldehyde and 5.4 g of 3-aminomethylpyridine, and the mixture was subjected to a reaction for 4 hours at about 50° C. After cooling, 2.0 g of sodium boron hydride was added while 20° C. or below was kept by ice cooling, and the mixture was subjected to a reaction for 1 hour at room temperature. The reaction mixture was acidified with 2N hydrochloric acid and concentrated to dryness. To the residue was added an aqueous potassium carbonate solution to make the residue alkaline. The mixture was extracted with chloroform. The extract was washed with water and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation. The residue was subjected to distillation under reduced pressure to obtain 6.4 g of N-(cyclohexylmethyl)-N-(3-pyridylmethyl)amine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclooctylaldehyde
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

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